molecular formula C22H18BrNO2S B11345398 5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11345398
M. Wt: 440.4 g/mol
InChI Key: LITGWLOUUJTVBR-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzofuran ring.

    Methylation: Addition of methyl groups to the appropriate positions on the benzofuran and phenyl rings.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Halogen substitution reactions may occur at the bromine atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it could be studied for its potential interactions with enzymes or receptors.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It might interact with molecular pathways by binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
  • 5-bromo-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Uniqueness

The presence of both the 4-methylphenyl and thiophen-2-ylmethyl groups in the compound’s structure may confer unique biological properties compared to similar compounds.

Properties

Molecular Formula

C22H18BrNO2S

Molecular Weight

440.4 g/mol

IUPAC Name

5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18BrNO2S/c1-14-5-8-17(9-6-14)24(13-18-4-3-11-27-18)22(25)21-15(2)19-12-16(23)7-10-20(19)26-21/h3-12H,13H2,1-2H3

InChI Key

LITGWLOUUJTVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

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